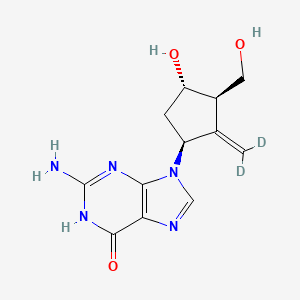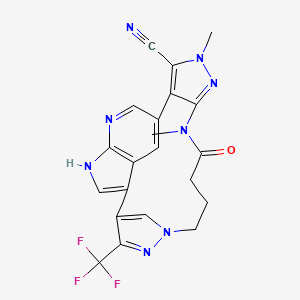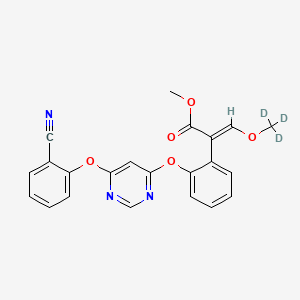
Azoxystrobin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azoxystrobin-d3 is a deuterated analog of azoxystrobin, a broad-spectrum systemic fungicide widely used in agriculture to protect crops from fungal diseases. This compound is primarily used in scientific research to study the metabolism and environmental fate of azoxystrobin due to the presence of deuterium atoms, which serve as tracers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azoxystrobin-d3 can be synthesized through a series of chemical reactions starting from deuterated precursors. One common method involves the following steps:
Phenolic Hydroxyl Protection: The phenolic hydroxyl group of 2-bromophenol is protected.
Grignard Reaction: The protected phenol undergoes a Grignard reaction to form a key intermediate.
Suzuki Cross-Coupling: The intermediate is subjected to a Suzuki cross-coupling reaction to form the desired product.
Hydrogenation and Nucleophilic Reaction: The product undergoes hydrogenation and a nucleophilic reaction on a 2-chloropyrimidine.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Azoxystrobin-d3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted to its corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Azoxystrobin-d3 is extensively used in scientific research for various applications:
Chemistry: Used as a tracer in studies of chemical reactions and pathways.
Biology: Helps in understanding the metabolism of azoxystrobin in biological systems.
Medicine: Investigated for its potential effects on human health and its metabolism in the human body.
Industry: Used to study the environmental fate and degradation of azoxystrobin in agricultural settings
Mécanisme D'action
Azoxystrobin-d3, like azoxystrobin, inhibits mitochondrial respiration by blocking the transfer of electrons between cytochrome b and cytochrome c1 at the ubiquinol oxidation site of complex III in the electron transport chain. This inhibition disrupts ATP production, leading to the death of fungal cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Kresoxim-methyl
- Pyraclostrobin
- Trifloxystrobin
- Picoxystrobin
- Fluoxastrobin
Uniqueness
Azoxystrobin-d3 is unique due to the presence of deuterium atoms, which make it an excellent tracer for studying the metabolism and environmental fate of azoxystrobin. This deuterated analog allows for precise tracking and analysis in various scientific studies .
Propriétés
Formule moléculaire |
C22H17N3O5 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-(trideuteriomethoxy)prop-2-enoate |
InChI |
InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+/i1D3 |
Clé InChI |
WFDXOXNFNRHQEC-TZATYFTBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])O/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)OC |
SMILES canonique |
COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
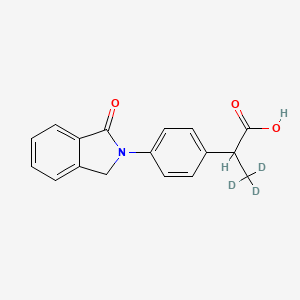
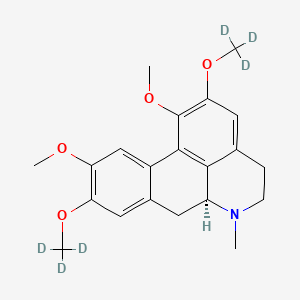
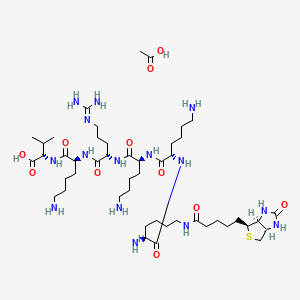
![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)


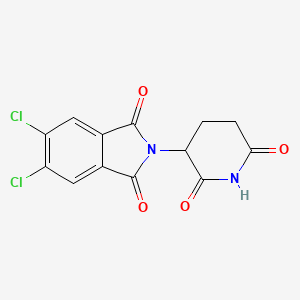
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol](/img/structure/B12410669.png)
![[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12410671.png)


